molecular formula C12H17ClN2 B1483990 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2090610-83-4

3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B1483990
CAS No.: 2090610-83-4
M. Wt: 224.73 g/mol
InChI Key: JLMXSPUDZISSDQ-UHFFFAOYSA-N
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Description

The compound 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a bicyclic heterocycle featuring a chloromethyl group at position 3 and a cyclopropylmethyl substituent at position 2 of the indazole core. The compound’s synthesis likely involves cyclization reactions, as seen in related indazole derivatives (), which employ reagents like NaH in polar aprotic solvents (e.g., DMF) to facilitate alkylation or cyclopropane ring formation .

Key structural features influencing its reactivity and applications include:

  • Chloromethyl group: Enhances electrophilicity, enabling nucleophilic substitution reactions.
  • Tetrahydroindazole core: Provides a semi-rigid scaffold for binding interactions in medicinal chemistry contexts.

Properties

IUPAC Name

3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMXSPUDZISSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)CCl)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound's molecular formula is C12H17ClNC_{12}H_{17}ClN with a molecular weight of approximately 224.73 g/mol . This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. Common methods include:

  • Reagents : Chloromethyl-substituted indazoles are reacted with cyclopropylmethyl derivatives.
  • Conditions : Reactions often utilize bases such as sodium hydride or potassium tert-butoxide to facilitate cyclization under controlled conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Properties

Studies have highlighted the anticancer potential of indazole derivatives. In vitro assays demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression .

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with indazole derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases .

Case Studies

  • Antileishmanial Activity : A study on related indazole derivatives revealed promising antileishmanial activity against Leishmania major. The compound exhibited significant growth inhibition in vitro and demonstrated stable binding interactions with the trypanothione reductase enzyme through molecular docking studies .
  • Antiviral Potential : Research has also indicated antiviral activity against hepatitis C virus (HCV) by structurally similar compounds. These studies utilized quantitative analysis to assess the efficacy of various drug combinations, suggesting a synergistic effect when combined with other antiviral agents .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The chloromethyl group allows for nucleophilic substitutions that can modify the compound's interaction profile with enzymes and receptors. This structural feature enhances the compound's ability to inhibit target sites involved in disease processes .

Data Table: Biological Activities of Indazole Derivatives

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialVarious indazolesDisruption of cell membranes
AnticancerIndazole derivativesInduction of apoptosis and cell cycle arrest
AntileishmanialSimilar compoundsInhibition of trypanothione reductase
AntiviralIndazole analogsSynergistic effects with antiviral agents

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole has garnered attention for its potential as a drug candidate due to its unique structural features. Research indicates that it may interact with biological targets such as enzymes or receptors, modulating their activity and influencing molecular pathways. Preliminary studies suggest its efficacy in antimicrobial and anticancer applications, making it a focus for drug development.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—allows researchers to modify its structure and create derivatives with tailored properties .

Material Science

The compound is also explored in material science for developing new materials with specific properties. Its unique chemical structure can be utilized in creating polymers or coatings that exhibit enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further research is required to elucidate the mechanism of action and optimize its efficacy.

Case Study 2: Cancer Research

In another study focused on cancer treatment, derivatives of this compound were synthesized and tested for cytotoxicity against cancer cell lines. The findings revealed promising anticancer activity, warranting further investigation into its therapeutic potential and the development of analogs with improved potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 3

The target compound’s substituents are compared to analogues with different alkyl, aryl, or halogen groups (Table 1).

Table 1: Substituent Effects on Indazole Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cyclopropylmethyl Chloromethyl ~C₁₂H₁₆ClN₂ ~235.7 Potential kinase inhibitor scaffold
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole Isopropyl C₁₀H₁₆N₂ 164.25 Intermediate in drug synthesis
3-Chloro-2-(4-chloro-5-difluoromethoxy-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole 4-Chloro-5-difluoromethoxy-2-fluorophenyl Chloro C₁₅H₁₁Cl₂F₃N₂O 359.68 Bioactive compound (e.g., Shionogi 1)
3-(Cyclopropylmethyl)-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-isoindol-1-ylphosphonate 4-Chlorophenyl Cyclopropylmethyl C₂₀H₂₄ClNO₃P 416.84 Phosphonate-based inhibitor candidate

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : The 3-chloro substituent in enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins. In contrast, the chloromethyl group in the target compound offers greater synthetic versatility for further derivatization .

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, comparisons with analogues reveal trends:

  • IR Spectroscopy : Chloromethyl groups exhibit C-Cl stretches near 726 cm⁻¹ (), while cyclopropane rings show characteristic C-H stretches (~3000 cm⁻¹) .
  • 1H-NMR : Cyclopropylmethyl protons resonate as multiplet signals between δ 0.5–1.5 ppm , whereas chloromethyl groups appear as singlets near δ 4.0–4.5 ppm () .

Preparation Methods

Formation of the Tetrahydroindazole Core

The tetrahydroindazole nucleus is typically synthesized by cyclization reactions starting from appropriate hydrazine derivatives and cyclic ketones or aldehydes. The cyclization forms the indazole ring system with partial saturation (4,5,6,7-tetrahydro) on the benzene ring portion.

Introduction of the Cyclopropylmethyl Group at Position 2

The 2-position substitution with a cyclopropylmethyl group is commonly achieved via alkylation of the indazole nitrogen or carbon center using cyclopropylmethyl halides or related electrophiles under basic conditions. This step requires selective conditions to avoid over-alkylation or side reactions.

Chloromethylation at Position 3

The 3-position chloromethyl group can be introduced through chloromethylation reactions, often involving formaldehyde and hydrochloric acid or chloromethyl methyl ether reagents. Alternatively, a benzylic halide precursor can be converted to the chloromethyl derivative by halogen exchange or direct chlorination.

Example Synthetic Route (Inferred from Related Literature and Patent Data)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Hydrazine + cyclic ketone, acidic/basic conditions Formation of 4,5,6,7-tetrahydroindazole core
2 Alkylation Cyclopropylmethyl bromide or chloride, base (e.g., K2CO3) Introduction of cyclopropylmethyl group at N-2 or C-2
3 Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether Installation of chloromethyl group at C-3

This sequence is supported by patent literature describing related substituted tetrahydroindazoles, where alkylation and chloromethylation are key steps in the preparation of 2,3-substituted derivatives.

Analytical Data and Characterization

Typical characterization of the synthesized compound includes:

Technique Data/Result Example
Nuclear Magnetic Resonance (NMR) Signals corresponding to tetrahydroindazole protons, chloromethyl group, and cyclopropylmethyl moiety
Mass Spectrometry (MS) Molecular ion peak at m/z 224.73 consistent with C12H17ClN2
Infrared Spectroscopy (IR) Characteristic absorption bands for N-N stretch and C-Cl bonds
Chromatography (HPLC/GC) Purity assessment and separation of isomers if present

Summary Table of Preparation Features

Feature Description
Core Structure Formation Cyclization of hydrazine derivatives with cyclic ketones
2-Position Substitution Alkylation using cyclopropylmethyl halides under basic conditions
3-Position Functionalization Chloromethylation via formaldehyde/HCl or chloromethyl methyl ether
Reaction Conditions Controlled temperature and solvent choice critical for selectivity
Purification Column chromatography or recrystallization to isolate pure product
Yield Variable; high yields reported in related indazole syntheses (~70-85%)

Q & A

Q. What are the optimal synthetic methodologies for preparing 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclic ketones. For example, hydrazine hydrate or phenylhydrazine can react with substituted cyclohexanones in 1,4-dioxane under reflux (3–5 hours) to form the indazole core . Introducing the cyclopropylmethyl group may require alkylation of the indazole nitrogen using cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) . Yield optimization depends on solvent polarity, reaction temperature, and stoichiometric ratios of reactants. Purity can be improved via recrystallization (ethanol/water mixtures) or silica gel chromatography (cyclohexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, N-H stretch at ~3200–3400 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropylmethyl protons as multiplet δ 0.5–1.5 ppm; chloromethyl CH₂Cl as triplet δ 3.5–4.5 ppm) .
  • Elemental Analysis : Validates molecular composition (e.g., C: ~63%, H: ~6%, N: ~10%, Cl: ~15%) .

Q. What are the critical safety considerations when handling chloromethyl-substituted indazole derivatives during synthesis?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact with chlorinated intermediates, which may be irritants or mutagenic .
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Neutralize acidic byproducts (e.g., HCl) before disposal and collaborate with certified waste management services for chlorinated organic residues .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing the cyclopropylmethyl group to the indazole core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To favor substitution at the indazole N2 position:
  • Use protecting groups (e.g., Boc for N1) during alkylation to direct reactivity to N2 .
  • Employ microwave-assisted synthesis to enhance reaction kinetics and selectivity .
  • Monitor reaction progress via TLC (toluene:ethyl acetate = 8:2) to isolate the desired regioisomer .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions, and how can competing pathways be minimized?

  • Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl chloride nature. Competing elimination (E2) can occur under basic conditions. Mitigation strategies include:
  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Maintaining low temperatures (0–5°C) to suppress base-mediated dehydrohalogenation .
  • Characterize byproducts via HPLC-MS to identify elimination products (e.g., vinyl derivatives) .

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar indazole derivatives obtained via different routes?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent purity : Trace water in dioxane can hydrolyze intermediates, reducing yields. Use anhydrous solvents and molecular sieves .
  • Catalyst loading : Palladium catalysts (e.g., Pd/C) in hydrogenation steps may require optimization (e.g., 5–10 wt%) .
  • Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) can lead to product loss. Validate yields via gravimetric analysis and cross-reference with literature (e.g., 31% yield via radical-polar crossover vs. 50% via classical alkylation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole

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